molecular formula C30H46O3 B15293123 (3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid CAS No. 17991-81-0

(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid

Katalognummer: B15293123
CAS-Nummer: 17991-81-0
Molekulargewicht: 454.7 g/mol
InChI-Schlüssel: TTYAJXXKGDEWSY-YOOLOYQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid is a pentacyclic triterpenoid compound. It is a derivative of oleanolic acid, which is commonly found in various plants and has been studied for its potential therapeutic properties. This compound is known for its anti-inflammatory, anti-cancer, and hepatoprotective activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid typically involves multiple steps starting from oleanolic acid. The process includes hydroxylation at specific positions on the oleanolic acid molecule. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources followed by chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate oleanolic acid from plant materials. Subsequent chemical reactions are then employed to introduce the hydroxyl groups at the 3 and 20 positions.

Analyse Chemischer Reaktionen

Types of Reactions

(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes to alcohols.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

(3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Wirkmechanismus

The mechanism of action of (3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes and transcription factors, leading to reduced inflammation and tumor growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oleanolic Acid: The parent compound from which (3beta,20beta)-3-Hydroxy-oleana-11,13(18)-dien-29-oic acid is derived.

    Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.

    Betulinic Acid: Known for its anti-cancer properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to modulate specific molecular targets makes it a valuable compound for therapeutic research.

Eigenschaften

CAS-Nummer

17991-81-0

Molekularformel

C30H46O3

Molekulargewicht

454.7 g/mol

IUPAC-Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H46O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8-9,21-23,31H,10-18H2,1-7H3,(H,32,33)/t21-,22+,23-,26+,27-,28-,29+,30+/m0/s1

InChI-Schlüssel

TTYAJXXKGDEWSY-YOOLOYQOSA-N

Isomerische SMILES

C[C@]12CC[C@](CC1=C3C=C[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O

Kanonische SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(CCC5(CCC43C)C)(C)C(=O)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.